CK7 - 507487-89-0

CK7

Catalog Number: EVT-1645944
CAS Number: 507487-89-0
Molecular Formula: C14H12N6O2S
Molecular Weight: 328.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[4-(2-Amino-4-methyl-thiazol-5-yl)-pyrimidin-2-yl]-(3-nitro-phenyl)-amine is a substituted heterocyclic compound featuring a pyrimidine ring linked to a thiazole ring and a nitrophenyl group. This compound belongs to a class of molecules known as 2-anilino-4-(thiazol-5-yl)pyrimidines. These molecules are of significant interest in scientific research, particularly in the field of chemical biology, due to their ability to inhibit cyclin-dependent kinases (CDKs). [ [] ] CDKs are enzymes that play crucial roles in regulating the cell cycle, and their dysregulation is implicated in various diseases, including cancer.

4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)

    Compound Description: CYC116 is an orally bioavailable Aurora A and B kinase inhibitor. [] It exhibits potent cytotoxic activity against various cancer cell lines. [] Studies have shown that CYC116 induces cell death through mitotic failure and promotes polyploidy by inhibiting Aurora A and B kinases. [] This compound is currently undergoing Phase I clinical trials for cancer treatment. []

    Relevance: CYC116 belongs to the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine class of compounds, similar to the target compound [4-(2-Amino-4-methyl-thiazol-5-yl)-pyrimidin-2-yl]-(3-nitro-phenyl)-amine. [] Both compounds share a central pyrimidine ring substituted with a thiazole ring at the 4-position and an aniline ring at the 2-position. The presence of a para-substituent on the aniline ring is crucial for the potency and selectivity of Aurora kinase inhibition in this class of compounds. []

2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine (11g)

    Compound Description: This compound is a potent cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK2. [] It exhibits nanomolar potency against various CDKs. [] The binding mode of 11g within the CDK2 ATP binding pocket has been confirmed through X-ray crystallography. []

    Relevance: This compound represents a class of ring-constrained analogues inspired by 2-anilino-4-(thiazol-5-yl)pyrimidines, a class to which [4-(2-Amino-4-methyl-thiazol-5-yl)-pyrimidin-2-yl]-(3-nitro-phenyl)-amine belongs. [] The core structure of 11g incorporates the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold but features a ring constraint between the aniline and pyrimidine rings, highlighting the exploration of structurally related compounds for CDK inhibition. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

    Compound Description: This series of compounds, derived from lead structures V-1 and V-2, exhibits fungicidal activity against Phytophthora capsici. [] Notably, compound IX-3g demonstrates significant potential with an EC50 of 1.03 mM, surpassing the commercial fungicide dimethomorph. []

    Relevance: This series features a central pyrimidine ring substituted with a thiazole ring at the 5-position and an aniline ring at the 2-position, mirroring the core structure of [4-(2-Amino-4-methyl-thiazol-5-yl)-pyrimidin-2-yl]-(3-nitro-phenyl)-amine. [] The variations within this series, particularly the introduction of different substituents on the thiazole ring, highlight the exploration of structural modifications for enhanced fungicidal activity. []

Source and Classification

Cytokeratin 7 belongs to the family of cytokeratins, which are classified as type II keratins. These proteins are essential components of the cytoskeleton in epithelial cells, contributing to their mechanical stability and resilience. Cytokeratin 7 is primarily found in simple epithelia such as glandular tissues and transitional epithelium, distinguishing it from other keratins that may be more prevalent in stratified squamous epithelia. The expression of cytokeratin 7 can vary significantly depending on the tissue type and pathological conditions, making it a useful marker in histopathological evaluations.

Synthesis Analysis

Cytokeratin 7 is synthesized through a series of transcriptional and translational processes involving its gene located on chromosome 12. The synthesis begins with the transcription of the KRT7 gene into messenger RNA, which is then translated into the cytokeratin protein within the rough endoplasmic reticulum. The protein undergoes post-translational modifications before being assembled into intermediate filaments within the cytoplasm of epithelial cells.

Methods of Synthesis

  1. Gene Transcription: The KRT7 gene is transcribed into mRNA.
  2. Translation: The mRNA is translated into cytokeratin 7 protein in ribosomes.
  3. Post-Translational Modifications: The nascent protein undergoes modifications such as phosphorylation and glycosylation.
  4. Assembly: Cytokeratin 7 monomers assemble into intermediate filaments, contributing to the cytoskeletal framework.
Molecular Structure Analysis

Cytokeratin 7 has a characteristic structure typical of type II keratins, consisting of a central alpha-helical rod domain flanked by non-helical head and tail domains. This structure allows for dimerization with type I keratins to form heteropolymeric filaments.

Structural Data

  • Molecular Weight: Approximately 54 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Dimerization: Forms stable dimers with type I keratins such as cytokeratin 17.
Chemical Reactions Analysis

Cytokeratin 7 participates in various biochemical reactions primarily related to cellular signaling and structural integrity. It does not undergo typical chemical reactions like small molecules but is involved in:

  1. Phosphorylation: A common post-translational modification that can affect its function and interactions.
  2. Interaction with Other Proteins: Binds with other cytoskeletal proteins and signaling molecules, influencing cellular dynamics.
Mechanism of Action

The mechanism of action for cytokeratin 7 involves its role in maintaining cell shape, providing mechanical support, and facilitating intracellular transport within epithelial cells. Its expression levels can influence cellular responses to stress and injury.

Process Data

  • Cellular Integrity: Contributes to the structural framework that maintains epithelial architecture.
  • Tumor Marker Role: Elevated levels are often associated with certain malignancies, aiding in differential diagnosis.
Physical and Chemical Properties Analysis

Cytokeratin 7 exhibits specific physical and chemical properties that are relevant for its function:

Physical Properties

  • Solubility: Insoluble in water but soluble in detergents, which helps in extraction during laboratory analyses.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Reacts with various antibodies during immunohistochemical staining, allowing for visualization in tissue samples.
  • Post-Translational Modifications: Subject to phosphorylation, glycosylation, and other modifications that can affect its activity.
Applications

Cytokeratin 7 has significant applications in medical diagnostics:

  1. Tumor Diagnosis: Used as a biomarker to differentiate between various types of carcinomas, particularly renal cell carcinoma versus renal oncocytoma.
  2. Prognostic Indicator: High expression levels correlate with poor prognosis in several cancers, including cervical cancer.
  3. Research Tool: Employed in studies investigating epithelial differentiation and cancer progression.
Molecular Biology and Pathophysiological Roles of CK7

CK7 in Epithelial Differentiation and Cellular Architecture

Structural Role in Intermediate Filament Networks

CK7 polymerizes with type I keratins (primarily CK19) to form obligate heteropolymeric IF networks that provide mechanical resilience and shape stability to epithelial cells. These filaments form a dense cytoplasmic scaffold extending from perinuclear regions to desmosomal and hemidesmosomal plaques at the plasma membrane, enabling resistance to shear stress and mechanical trauma [3] [5]. CK7-containing filaments exhibit tissue-specific organizational patterns: in polarized epithelia, they form parallel bundles along the apical-basal axis, whereas in stratified epithelia, they adopt a complex meshwork. This architectural adaptability is crucial for maintaining epithelial integrity during morphogenesis and regeneration [4].

Interaction with Cytoskeletal Regulatory Proteins

CK7 integrates with cytoskeletal regulators through phosphorylation-dependent interactions. Key partners identified include:

  • 14-3-3 proteins: Phosphorylation of CK7's head domain (Ser36) creates binding sites for 14-3-3ζ, facilitating filament disassembly during mitosis [3].
  • Plectin: Acts as a versatile cytolinker, anchoring CK7 filaments to microtubules (via EB1) and actin microfilaments (via α-actinin), enabling coordinated cytoskeletal dynamics [3] [9].
  • Desmoplakin: Mediates CK7 attachment to desmosomal cadherins (e.g., Desmoglein-2), crucial for intercellular adhesion strength [4].

Table 1: CK7-Interacting Cytoskeletal Regulatory Proteins

Interacting ProteinBinding Domain on CK7Functional ConsequenceCellular Process
14-3-3ζPhosphorylated Head DomainFilament disassembly, increased solubilityMitosis, Cell Migration
PlectinRod DomainCross-linking to microtubules & actinMechanical Integrity
DesmoplakinTail DomainAnchoring to desmosomesIntercellular Adhesion
α-ActininRod Domain (via Plectin)Actin filament linkageCell Motility, Contraction

Disruption of these interactions, particularly under hypoxic stress or CoCl2-induced pseudohypoxia, leads to CK7 filament collapse, compromised adhesion, and acquisition of a pro-invasive phenotype in colorectal cancer (CRC) cells [2] [6].

CK7 Gene Regulation and Transcriptional Dynamics

Epigenetic Modulation of KRT7 Expression

KRT7 expression is tightly regulated by epigenetic mechanisms. In normal colorectal epithelium, KRT7 is silenced by promoter hypermethylation and repressive histone marks (H3K27me3). Conversely, inflammatory conditions (e.g., ulcerative colitis) and neoplastic transformation trigger promoter hypomethylation and acquisition of active histone marks (H3K4me3, H3K9ac), leading to CK7 derepression [8]. Hypoxia-inducible factors (HIF-1α/2α) directly bind hypoxia-response elements (HREs) in the KRT7 promoter under low oxygen tension, significantly upregulating transcription. This mechanism is particularly pronounced in polyploid giant cancer cells (PGCCs) – stress-resistant progenitors induced by CoCl2 or hypoxia – which exhibit robust CK7 expression and generate highly invasive daughter cells [2] [3].

Post-Translational Modifications and Functional Diversification

CK7 undergoes extensive PTMs that diversify its functions beyond structural support:

  • Phosphorylation: PKC-mediated phosphorylation at Ser36/Ser55 promotes filament disassembly, enhancing cell motility. ERK1/2 phosphorylates Ser73 during EMT, facilitating binding to Snail/Slug transcription factors [3] [6].
  • Ubiquitination: E3 ligases (e.g., TRIM29) target Lys285 for ubiquitination, marking CK7 for proteasomal degradation. This process is attenuated in CK7-positive CRC metastases, stabilizing the protein [6].
  • Sumoylation: SUMOylation at Lys170 regulates CK7's nuclear shuttling, where it potentially modulates gene expression in hybrid EMT states [3] [9].
  • Proteolytic Cleavage: Caspase-6 cleaves CK7 at Asp236 during apoptosis, generating a pro-apoptotic fragment. Resistance to cleavage is observed in chemoresistant tumors [3].

Table 2: Key Post-Translational Modifications of CK7 and Functional Impacts

PTM TypeModification SiteEnzyme(s)Functional ConsequencePathological Context
PhosphorylationSer36, Ser55PKCα, PKCδFilament disassembly, increased cell motilityEMT, Invasion
PhosphorylationSer73ERK1/2Enhanced binding to EMT-TFs (Snail, Slug)Metastasis
UbiquitinationLys285TRIM29Proteasomal degradationReduced in metastases
SumoylationLys170UBC9Nuclear translocation, gene regulationHybrid EMT states
Caspase CleavageAsp236Caspase-6Generates pro-apoptotic fragmentAttenuated in chemoresistance

Proteomic profiling of metastatic CRC tissues revealed CK7 phosphorylation signatures correlating with poor survival, highlighting PTMs as potential biomarkers [6].

CK7 in Epithelial-Mesenchymal Transition (EMT) and Metastatic Pathways

Mechanistic Links to Tumor Cell Migration and Invasion

CK7 is a key mediator of EMT-driven metastasis. Unlike canonical EMT markers promoting full mesenchymal transition, CK7 expression defines a hybrid epithelial/mesenchymal (E/M) phenotype crucial for collective cell invasion and metastasis [3] [6] [9]. Mechanistically:

  • Cytoskeletal Remodeling: Phosphorylated CK7 filaments recruit ARP2/3 complexes, nucleating actin polymerization at the leading edge of invading cells. This forms invadopodia capable of matrix degradation [6] [9].
  • Extravasation Pathway Activation: CK7+ CTCs exhibit upregulated leukocyte extravasation signaling (p=6.81E-22; z-score=7.180). CK7 physically associates with ICAM1 on endothelial cells and β1-integrins on CTCs, facilitating transendothelial migration akin to leukocytes [9].
  • Matrix Adhesion: CK7+ cells at the invasive front of CRC tumors show co-expression with collagen VI (COL6A1/COL6A2) and laminin β2 (LAMB2). CK7 directly binds COL6A1 via its rod domain, stabilizing tumor-stromal interactions essential for metastatic niche formation [6].

CK7+ CTCs exhibit stem-like properties. In colorectal cancer liver metastasis, E/M-type CTCs (co-expressing CK7/EpCAM with Twist/Vimentin) demonstrate superior liver colonization potential compared to purely epithelial or mesenchymal CTCs [6] [9].

CK7-Driven Signaling Crosstalk with EMT-Inducing Transcription Factors

CK7 engages in bidirectional signaling with core EMT-TFs:

  • Stabilization of Snail/Slug: Phospho-CK7 (Ser73) binds and stabilizes Snail1 by shielding it from GSK3β-mediated phosphorylation and proteasomal degradation. This perpetuates EMT and represses E-cadherin [3] [6].
  • TGFβ Pathway Amplification: CK7 potentiates TGFβ signaling by recruiting SMAD3 to the TGFβ receptor complex. CK7+ cells show hyperactivation of SMAD2/3 and upregulation of TGFβ targets (PAI-1, MMP9) [1] [9].
  • Transcriptional Feedback: EMT-TFs reciprocally regulate CK7. Twist1 directly binds E-box elements in the KRT7 promoter, enhancing its transcription. Zeb1 represses miR-203, a microRNA targeting KRT7 mRNA, further amplifying CK7 expression [3] [7]. This creates a feed-forward loop sustaining the hybrid E/M state.

Table 3: CK7 Interaction with EMT-Inducing Transcription Factors

EMT Transcription FactorInteraction Mechanism with CK7Functional Outcome
Snail1 (SNAI1)Phospho-CK7 (Ser73) binds Snail1; protects from degradationEnhanced E-cadherin repression, sustained EMT
Slug (SNAI2)CK7 facilitates Slug nuclear import via Importin-β interactionIncreased invasion, stemness
Twist1Binds E-boxes in KRT7 promoter; recruits p300/HATTranscriptional activation of KRT7
ZEB1Represses miR-203 (direct KRT7 mRNA repressor)Increased KRT7 mRNA stability & translation
SMAD3 (TGFβ pathway)CK7 scaffolds SMAD3 to TGFβRI; enhances phosphorylationAmplified TGFβ signaling, matrix remodeling

This intricate crosstalk positions CK7 not merely as a structural component, but as a signaling nexus integrating cytoskeletal dynamics with transcriptional programs driving metastasis [3] [6] [9].

Compounds Mentioned

  • Cytokeratin 7 (CK7)
  • Keratin 7 (K7)
  • Sarcolectin (SCL)
  • Collagen VI (COL6A1, COL6A2, COL6A3)
  • Laminin β2 (LAMB2)
  • Tenascin-X (TNXB)
  • Caveolae-associated protein 1 (CAVIN1)
  • Guanine nucleotide-binding protein G(i) subunit α-2 (GNG2)
  • Decorin (DCN)
  • Intercellular Adhesion Molecule 1 (ICAM1)
  • Stromal cell-derived factor 1 (SDF1/CXCL12)
  • C-X-C motif chemokine receptor 4 (CXCR4)
  • Suppressor of cytokine signaling 1 (SOCS1)
  • Transforming Growth Factor Beta (TGFβ)
  • Mothers against decapentaplegic homolog 3 (SMAD3)
  • Epithelial cell adhesion molecule (EpCAM)
  • Vimentin (VIM)
  • Twist-related protein 1 (TWIST1)

Properties

CAS Number

507487-89-0

Product Name

CK7

IUPAC Name

4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine

Molecular Formula

C14H12N6O2S

Molecular Weight

328.35 g/mol

InChI

InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19)

InChI Key

DYTKVFHLKPDNRW-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-]

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